(2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Overview
Description
(2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, piperazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.
Coupling with Piperidine: The piperazine derivative is then coupled with a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
(2-Fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-22-11-5-4-10-21(22)26-15-13-25(14-16-26)18-7-6-12-27(17-18)23(28)19-8-2-3-9-20(19)24/h2-5,8-11,18H,6-7,12-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZYHFTESTCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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